FT-IR and 1H NMR spectral analysis of (2E)-3-(3-Nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
FT-IR and 1H NMR spectral analysis of (2E)-3-(3-Nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Structural Elucidation of (2E)-3-(3-Nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one: A Comprehensive Guide to FT-IR and ¹H NMR Spectral Analysis
Executive Summary
Chalcones (1,3-diaryl-2-propen-1-ones) serve as privileged scaffolds in medicinal chemistry, exhibiting potent antimicrobial, antioxidant, and anticancer properties[1]. The specific derivative, (2E)-3-(3-Nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one , presents a unique analytical challenge due to the presence of two strongly electron-withdrawing nitro (-NO₂) groups situated on opposite ends of the conjugated α,β -unsaturated system.
This technical whitepaper provides an authoritative framework for the structural and stereochemical elucidation of this dinitrochalcone. By moving beyond mere data listing, this guide explains the causality behind the observed Fourier Transform Infrared (FT-IR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectral shifts, providing a self-validating methodology for researchers to ensure absolute structural integrity during drug development workflows.
Structural & Electronic Rationale
To accurately interpret the spectral data, one must first understand the electronic topography of the molecule. The chalcone bridge acts as an electronic conduit between Ring A (attached to the carbonyl) and Ring B (attached to the alkene).
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Ring A (4-Nitrophenyl): The para-nitro group exerts strong inductive (-I) and mesomeric (-M) effects, pulling electron density away from the carbonyl carbon. This slightly localizes the C=O double bond, increasing its force constant relative to unsubstituted chalcones.
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Ring B (3-Nitrophenyl): The meta-nitro group similarly depletes electron density from the conjugated alkene. This causes severe anisotropic deshielding of the vinylic protons (particularly H- β ), shifting their NMR resonances significantly downfield[1].
Fig 1: Electronic effects governing the spectral shifts in the dinitrochalcone framework.
Experimental Workflow & Self-Validating Protocols
In analytical chemistry, a protocol is only as robust as its internal controls. The methodologies detailed below are designed as self-validating systems, ensuring that instrumental artifacts or sample impurities are immediately identifiable.
Fig 2: Step-by-step experimental workflow for synthesis and structural characterization.
Protocol A: FT-IR Matrix Preparation and Acquisition
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Matrix Baking: Dry spectroscopic-grade KBr at 105°C for 2 hours to eliminate absorbed moisture.
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Background Calibration: Acquire a background spectrum of the pure KBr pellet.
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Causality: This self-validating step ensures that atmospheric H₂O (3300 cm⁻¹) and CO₂ (2350 cm⁻¹) do not obscure the diagnostic alkene and carbonyl stretching regions.
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Pelletizing: Triturate 2 mg of the synthesized dinitrochalcone with 200 mg of the dried KBr. Press under 10 tons of force for 2 minutes to form a translucent pellet.
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Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans)[2].
Protocol B: ¹H NMR Solvent Selection and Acquisition
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Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ).
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Causality: Dinitrochalcones exhibit poor solubility in standard CDCl₃. DMSO- d6 ensures complete dissolution, preventing line-broadening artifacts caused by sample heterogeneity.
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Internal Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS).
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Causality: TMS acts as a self-validating zero-point reference (0.00 ppm), correcting for any magnetic field drift during acquisition.
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Acquisition: Acquire the spectrum on a 400 MHz spectrometer using a standard 1D proton pulse sequence. Set the relaxation delay (D1) to 2 seconds to ensure complete longitudinal relaxation, allowing for accurate integration of the aromatic protons.
FT-IR Spectral Analysis
The FT-IR spectrum provides immediate confirmation of the functional groups. In a standard chalcone, the C=O stretch typically appears around 1640–1650 cm⁻¹ due to extended conjugation which lowers the bond force constant[3]. However, in this specific derivative, the strongly electron-withdrawing 4-nitro group on Ring A competes for electron density. This inductive pull slightly localizes the carbonyl double bond, increasing its force constant and shifting the absorption to a higher wavenumber (~1660 cm⁻¹)[2][4].
Table 1: Diagnostic FT-IR Vibrational Modes
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Causality / Structural Significance |
| C=O | Stretching | ~1660 - 1670 | Strong | Conjugated ketone; slightly elevated due to -I effect of 4-NO₂[2]. |
| C=C | Stretching (Alkene) | ~1600 - 1610 | Medium | Confirms the presence of the α,β -unsaturated bridge[1]. |
| C=C | Stretching (Aromatic) | ~1575 - 1585 | Medium | Aromatic ring skeletal vibrations. |
| -NO₂ | Asymmetric Stretch | ~1520 - 1530 | Strong | Diagnostic for the nitro groups on both rings[4][5]. |
| -NO₂ | Symmetric Stretch | ~1340 - 1350 | Strong | Confirms the presence of the nitro functional groups[4][5]. |
| C=C (trans) | Out-of-plane Bend | ~970 - 985 | Medium | Key indicator of the (E)-stereochemistry of the alkene bridge[6]. |
¹H NMR Spectral Analysis
The ¹H NMR spectrum is the definitive tool for proving the (2E) stereochemistry and mapping the exact connectivity of the aromatic rings. The trans-geometry is unequivocally confirmed by the vicinal coupling constant ( 3JHα,Hβ ) of ~15.8 Hz, which aligns perfectly with the Karplus equation for a dihedral angle approaching 180°[7][8].
Furthermore, the polarization of the C=C bond by the adjacent carbonyl group decreases the electron density around H- β , causing it to resonate downfield relative to H- α [1]. The 3-nitro group on Ring B exerts an additional anisotropic deshielding effect, pushing the H- β signal even further downfield.
Table 2: Diagnostic ¹H NMR Chemical Shifts (400 MHz, DMSO- d6 )
| Proton Assignment | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Causality / Structural Significance |
| H- α (C2) | ~7.80 | Doublet (d) | 1H | 15.8 | Vinylic proton adjacent to C=O. Large J value confirms (E)-isomer[7]. |
| H- β (C3) | ~8.15 | Doublet (d) | 1H | 15.8 | Vinylic proton adjacent to Ring B. Deshielded by C=O polarization[1]. |
| H-2', H-6' (Ring A) | ~8.30 | Doublet (d) | 2H | 8.8 | Ortho to the carbonyl group. Part of an AA'BB' system. |
| H-3', H-5' (Ring A) | ~8.40 | Doublet (d) | 2H | 8.8 | Ortho to the 4-NO₂ group. Highly deshielded by the nitro group[4]. |
| H-2 (Ring B) | ~8.80 | Triplet (t) | 1H | 2.0 | Ortho to both the alkene and 3-NO₂. Most deshielded proton in the system. |
| H-4 (Ring B) | ~8.35 | Doublet of doublets (ddd) | 1H | 8.0, 2.0, 1.0 | Ortho to the 3-NO₂ group. |
| H-6 (Ring B) | ~8.25 | Doublet of triplets (dt) | 1H | 8.0, 1.5 | Para to the 3-NO₂ group, ortho to the alkene bridge. |
| H-5 (Ring B) | ~7.75 | Triplet (t) | 1H | 8.0 | Meta to both substituents; least deshielded proton on Ring B. |
Self-Validating Step: To definitively differentiate the H- α /H- β doublets from the Ring A AA'BB' doublets, researchers should cross-reference the coupling constants. The alkene protons will strictly exhibit J≈15.8 Hz, while the ortho-aromatic protons of Ring A will exhibit J≈8.5−8.8 Hz.
Conclusion
The comprehensive spectral analysis of (2E)-3-(3-Nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one relies heavily on understanding the push-pull electronic dynamics of its dinitro framework. By utilizing self-validating protocols—such as KBr background subtraction and TMS internal standardization—researchers can confidently assign the diagnostic ~1660 cm⁻¹ carbonyl stretch and the ~15.8 Hz trans-alkene coupling constant, ensuring absolute structural certainty before advancing the compound into biological assays.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. japsonline.com [japsonline.com]
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